2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Description
2-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a synthetic small molecule characterized by a pyridazinone core substituted with a cyclopropyl group and a propanamide linker connecting to a 2,3-dihydro-1,4-benzodioxin moiety. The pyridazinone ring (a six-membered lactam with two adjacent nitrogen atoms) is a pharmacophoric feature often associated with kinase inhibition or anti-inflammatory activity, while the benzodioxin group contributes to aromatic stacking and solubility modulation . The cyclopropyl substituent may enhance metabolic stability by reducing oxidative degradation, a common challenge in drug development.
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-11(21-17(22)7-5-14(20-21)12-2-3-12)18(23)19-13-4-6-15-16(10-13)25-9-8-24-15/h4-7,10-12H,2-3,8-9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQUQSIMVIKWJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCCO2)N3C(=O)C=CC(=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity based on available research findings, including mechanisms of action, therapeutic implications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 299.34 g/mol. Its structure comprises a cyclopropyl group and a dihydropyridazine core, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N5O2 |
| Molecular Weight | 299.34 g/mol |
| IUPAC Name | 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide |
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It could interact with neurotransmitter receptors or other signaling pathways, influencing physiological responses.
Biological Activities
Research indicates that compounds structurally similar to 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide exhibit a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
- Antitumor Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
- CNS Activity : Compounds with a similar dihydropyridazine structure have been investigated for neuroprotective effects.
Case Studies
Case Study 1: Antitumor Activity
In a study evaluating the antitumor potential of related compounds, several exhibited significant cytotoxicity against breast and lung cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
Case Study 2: CNS Effects
Research on structurally analogous compounds highlighted their ability to cross the blood-brain barrier and modulate neurotransmitter levels, suggesting potential applications in treating neurological disorders.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other related molecules:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-(ethylsulfonyl)phenyl)-N-(6-methylpyrimidin-2-yl)acetamide | Contains a sulfonamide group | Antibacterial |
| N-(4-methylpyridin-2-yl)-2-(4-methoxyphenyl)acetamide | Features methoxy substitution | Antitumor |
| 2-{[1-(cyclopropylmethyl)-6-oxo-pyridazin]} | Similar pyridazine structure | CNS activity |
Scientific Research Applications
Therapeutic Applications
Preliminary studies indicate that compounds similar to 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide exhibit various biological activities:
- Antioxidant Activity : Research suggests that the compound may possess antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.
- Anti-inflammatory Properties : Similar compounds have shown promise as inhibitors of enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways .
- Enzyme Inhibition : The compound's structure allows for potential inhibition of key enzymes relevant in metabolic disorders and neurodegenerative diseases. For instance, studies on related compounds have demonstrated their effectiveness as α-glucosidase and acetylcholinesterase inhibitors .
Case Studies
Several studies have investigated the biological activities of related compounds:
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Group Analysis
- Pyridazinone vs. Pyridine: The pyridazinone lactam in the target compound enables hydrogen bonding with biological targets (e.g., enzymes), whereas the pyridine in the analogue relies on methoxy and dimethylamino groups for hydrophobic and electrostatic interactions.
- Substituent Effects: The cyclopropyl group in the target compound likely improves metabolic stability compared to the dimethylamino group in the analogue, which may undergo N-demethylation .
Hypothesized Pharmacological Profiles
- Analogue (CAS 2306268-61-9): The dimethylaminomethylphenyl group is common in serotonin or histamine receptor ligands, implying possible CNS or immunomodulatory activity.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves multi-step routes requiring precise control of reaction parameters. For example, temperature (e.g., 0–5°C for intermediates), solvent choice (ethanol or other polar aprotic solvents), and reaction time (e.g., 2 hours for cyclization steps) are critical to avoid side reactions and improve yield . Techniques like thin-layer chromatography (TLC) can monitor reaction progress, while HPLC and NMR ensure purity and structural confirmation .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- 1H/13C NMR : Identifies hydrogen and carbon environments, confirming cyclopropane and dihydropyridazinone moieties .
- IR Spectroscopy : Detects carbonyl (C=O) and amide (N-H) stretches .
- HRMS : Validates molecular weight and fragmentation patterns .
Q. How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?
SAR studies focus on substituents like the cyclopropyl group (steric effects) and benzodioxin moiety (electron-rich aromatic system). For example, replacing the cyclopropyl group with bulkier substituents may alter binding affinity to enzymes or receptors . Methodologically, iterative synthesis paired with in vitro assays (e.g., enzyme inhibition) is recommended .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for novel derivatives?
Quantum chemical calculations (e.g., DFT) model transition states and intermediates, while machine learning analyzes experimental datasets to predict optimal reaction conditions (e.g., solvent polarity, catalyst selection) . Tools like ICReDD’s reaction path search methods reduce trial-and-error experimentation .
Q. How do competing reaction mechanisms affect yield in cyclopropane ring formation?
Cyclopropane synthesis via [2+1] cycloaddition may compete with ring-opening pathways under acidic conditions. Kinetic studies using variable-temperature NMR and isotopic labeling (e.g., deuterated solvents) can elucidate dominant mechanisms .
Q. How should researchers resolve contradictions in spectroscopic data during structural validation?
Discrepancies between experimental and theoretical NMR shifts may arise from solvent effects or conformational flexibility. Use computed NMR (e.g., GIAO method) with explicit solvent models (e.g., COSMO-RS) to improve accuracy . Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. What in silico approaches prioritize biological targets for this compound?
Molecular docking (e.g., AutoDock Vina) against libraries like ChEMBL identifies potential targets (e.g., kinases, GPCRs). Pharmacophore modeling aligns the compound’s benzodioxin and dihydropyridazinone groups with known active sites .
Q. Which green chemistry principles apply to scaling up synthesis?
- Solvent Selection : Replace ethanol with cyclopentyl methyl ether (CPME) for lower toxicity .
- Catalysis : Use immobilized enzymes or recyclable catalysts for amide bond formation .
- Process Simulation : CFD models optimize reactor design to minimize waste .
Methodological Tables
Table 1: Key Analytical Techniques and Applications
| Technique | Application | Example Data from Evidence |
|---|---|---|
| 1H NMR | Confirms hydrogen bonding in amide groups | δ 8.2 ppm (N-H, ) |
| HRMS | Validates molecular ion ([M+H]+) | m/z 391.46 () |
| IR Spectroscopy | Identifies C=O stretches in dihydropyridazinone | 1680 cm⁻¹ () |
Table 2: Common Synthetic Challenges and Solutions
Notes
- Avoid abbreviations for chemical names to maintain clarity.
- Advanced questions integrate computational, experimental, and interdisciplinary approaches to address research gaps.
- Methodological rigor ensures reproducibility and scalability in academic settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
